molecular formula C6H13N3O2S B1142958 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE CAS No. 190374-70-0

5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE

Cat. No. B1142958
M. Wt: 191.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound has been achieved through multiple linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality. Key steps in the synthesis involve sequential aldol-based carbon-carbon bond-forming reactions, highlighting the compound's complex synthetic route that offers a scaffold for further chemical modifications (Battistini et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound, featuring a cyclopentane ring as a central motif, exemplifies the potential of cyclopentane-1,3-dione moieties to act as effective substitutes for carboxylic acid functional groups. This structural attribute underlines its utility in medicinal chemistry, particularly in the design of receptor antagonists with improved pharmacokinetic properties (Ballatore et al., 2011).

Chemical Reactions and Properties

The compound's reactivity has been demonstrated in the context of thromboxane A2 receptor antagonist design, where its incorporation into the molecular structure leads to derivatives with significant inhibitory activity. This showcases the compound's functional group versatility and its ability to mimic the carboxylic acid group in biochemical interactions (Ballatore et al., 2011).

Physical Properties Analysis

While specific studies on the physical properties of (1S,3S)-1-Amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid are not directly available, the general structural class of cyclopentane derivatives is known for its strong acidity, tunable lipophilicity, and versatility. These properties suggest that this compound and its derivatives could have favorable solubility and stability profiles, important for drug development.

Chemical Properties Analysis

The chemical properties of this compound, particularly its role as a novel isostere for the carboxylic acid group, indicate its potential for broad application in medicinal chemistry. Its ability to engage in similar biochemical interactions as carboxylic acids, combined with its unique structural features, opens avenues for the development of novel therapeutic agents with potentially improved biological activity and drug-like properties.

5-[(Aminoinomethyl)thio]-L-norvaline is a derivative of L-norvaline, which has been studied for its potential in various biochemical processes and as a precursor in the synthesis of biobased plastics. The compound's relevance extends to its incorporation into peptides and its use in biotechnological applications, highlighting its versatility and potential for industrial and pharmaceutical applications.

Synthesis Analysis

The synthesis of 5-[(aminoinomethyl)thio]-L-norvaline has been explored through routes involving nucleophilic substitution reactions, demonstrating the compound's accessibility for further chemical manipulation and application in synthesis pathways (Bartosik & Leszczynska, 2015).

Molecular Structure Analysis

Specific details on the molecular structure analysis of 5-[(aminoinomethyl)thio]-L-norvaline were not directly available from the searched papers. However, its structural modification from L-norvaline suggests a potential for unique biochemical properties and interactions, particularly in the context of enzymatic reactions and biological systems.

Chemical Reactions and Properties

The compound's role in the synthesis of 5-aminovalanoic acid, a biobased plastic monomer, illustrates its chemical reactivity and utility in biotechnological applications. This highlights its potential as a versatile building block in the production of environmentally friendly materials and compounds (Kang et al., 2023).

Scientific Research Applications

Antioxidant and Antiradical Activities of Thiazolidines : Thiazolidines, which share structural motifs with 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE, have been noted for their high antioxidant and antiradical activities. These compounds, particularly those with an open thiogroup, have shown a positive impact on the overall condition and biochemical processes in patients subjected to high doses of radiation. The comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids like cysteine, which also has a free SH-group in its structure, suggests the potential for significant biological activity including protective effects against oxidative stress (Kaplaushenko, 2019).

Biomedical Applications of Highly Branched Polymers Based on Poly(amino acid)s : The development of polymers from amino acid building blocks, including those resembling the structure of 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE, is a field of keen interest for biomedical applications. These polymers are valued for their biocompatibility, biodegradability, and the metabolizable nature of their degradation products. Specifically, highly branched polymers such as dendrimers, dendrigrafts, and hyperbranched polymers have shown promise in delivery systems for genes and drugs, highlighting their potential in enhancing therapeutic efficacy and specificity (Thompson & Scholz, 2021).

Functional and Analytical Implications of Low-molecular-weight Thiols in Plants : The study of low-molecular-weight (LMW) thiols in plants reveals their critical role in maintaining cellular redox homeostasis and responding to stress. Compounds like glutathione and related thiols, which may share reactive properties with 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE, are central to the regulation of cellular metabolism and stress responses. This research underlines the importance of thiols in biological systems and supports the exploration of similar compounds for their potential applications in enhancing plant resilience and productivity (Pivato, Fabrega-Prats, & Masi, 2014).

Safety And Hazards

The safety and hazards associated with “5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE” are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

CAS RN

190374-70-0

Product Name

5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25

Origin of Product

United States

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